molecular formula C10H7BrN2O B1486741 6-(2-Bromophenyl)pyrimidin-4-ol CAS No. 1368871-97-9

6-(2-Bromophenyl)pyrimidin-4-ol

Cat. No. B1486741
M. Wt: 251.08 g/mol
InChI Key: KBKLFDZJPLXMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2-Bromophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7BrN2O . It is used for research purposes. The compound is part of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .


Molecular Structure Analysis

The molecular structure of “6-(2-Bromophenyl)pyrimidin-4-ol” consists of a pyrimidine ring attached to a bromophenyl group at the 6-position and a hydroxyl group at the 4-position . The presence of the bromine atom can influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis and Intermediate Applications

6-(2-Bromophenyl)pyrimidin-4-ol serves as an important intermediate in the synthesis of various pyrimidine compounds, demonstrating its versatility in organic chemistry. A study by Hou et al. (2016) detailed the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting its role as a key intermediate for developing pharmaceuticals and chemicals. This compound facilitates the creation of derivatives such as N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)butane-1sulfonamide and others, underscoring the significance of bromophenyl pyrimidines in drug design and synthesis (Hou et al., 2016).

Biological Applications

The biological efficacy of pyrimidine derivatives, including those related to 6-(2-Bromophenyl)pyrimidin-4-ol, is well documented. Muralidharan et al. (2019) synthesized novel pyrimidine derivatives exhibiting potent anti-inflammatory and analgesic properties. Their work demonstrates the potential of pyrimidine compounds in developing new therapeutic agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Furthermore, Al-Haiza et al. (2003) investigated the synthesis and antimicrobial activity of new coumarin derivatives, indicating the broad spectrum of biological applications for pyrimidine-related compounds. These studies underscore the relevance of 6-(2-Bromophenyl)pyrimidin-4-ol derivatives in creating compounds with antimicrobial properties (Al-Haiza, M. S. Mostafa, & M. El-kady, 2003).

Chemical Sensing and Imaging Applications

The derivative 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol has been utilized in the development of a fluorescent sensor for the selective detection of aluminum ions. Yadav and Ashutosh Kumar Singh (2018) highlighted its application in bacterial cell imaging and logic gate operations, showcasing the compound's potential in analytical chemistry and bioimaging technologies (Yadav & Ashutosh Kumar Singh, 2018).

Future Directions

The future directions for research on “6-(2-Bromophenyl)pyrimidin-4-ol” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and evaluation of their biological activities . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-(2-bromophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKLFDZJPLXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromophenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Bromophenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(2-Bromophenyl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(2-Bromophenyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(2-Bromophenyl)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(2-Bromophenyl)pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(2-Bromophenyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.